Calcium;dihydroxide

Vue d'ensemble

Description

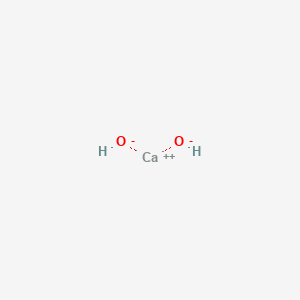

Calcium;dihydroxide, also known as calcium hydroxide or slaked lime, is an inorganic compound with the chemical formula Ca(OH)₂. It appears as a colorless crystal or white powder and is produced when calcium oxide (quicklime) is mixed with water. This compound is widely used in various industries due to its alkaline properties and reactivity with acids .

Mécanisme D'action

Target of Action

Calcium dihydroxide, also known as slaked lime or hydrated lime, is an inorganic compound with the chemical formula Ca(OH)₂ . The primary targets of calcium dihydroxide are acids, with which it reacts to form salts and water . It also targets the cell, particularly in signal transduction pathways . In agriculture, it targets acidic soils, neutralizing them to promote plant growth .

Mode of Action

Calcium dihydroxide interacts with its targets through a process of neutralization. When it encounters an acid, it undergoes a double displacement reaction to produce water and a salt . This reaction is fundamental to many of its applications, including water treatment and soil amendment . In the cell, calcium plays a vital role in signal transduction pathways .

Biochemical Pathways

The biochemical pathways affected by calcium dihydroxide are primarily those involving calcium signaling. Calcium plays a crucial role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .

Pharmacokinetics

The pharmacokinetics of calcium dihydroxide involve its absorption, distribution, metabolism, and excretion (ADME). When calcium hydroxide is administered orally in animals, 100% of the calcium ions are absorbed and stored mainly in the bones . The pharmacokinetic process is linear due to a first-order reaction .

Result of Action

The result of calcium dihydroxide’s action is the neutralization of acids to form water and a salt . This neutralization can occur in various environments, including farm soils, where it helps with plant growth , and in waterways, where it reduces the effects of acid rain . In the cell, calcium is vital in cell signaling, muscular contractions, bone health, and signaling cascades .

Action Environment

The action of calcium dihydroxide can be influenced by various environmental factors. Its high aqueous solubility allows it to readily react with acids in the environment . Its powder form is stable if kept dry . In the environment, calcium hydroxide is used as a solid, as an aqueous solution, or a suspension .

Analyse Biochimique

Biochemical Properties

Calcium dihydroxide plays a significant role in biochemical reactions. It is involved in the neutralization of acids and regulation of pH in various biological systems. The compound interacts with various biomolecules, including proteins and enzymes, often acting as a cofactor to facilitate biochemical reactions .

Cellular Effects

Calcium dihydroxide influences cell function by participating in cell signaling pathways and affecting gene expression. It plays a crucial role in cellular metabolism, particularly in energy production processes where it acts as a buffer, maintaining pH homeostasis .

Molecular Mechanism

At the molecular level, calcium dihydroxide exerts its effects through binding interactions with biomolecules. It can act as an enzyme activator, facilitating biochemical reactions. Changes in gene expression can also occur due to the presence of calcium dihydroxide, influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium dihydroxide can change over time. The compound is stable if kept dry, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of calcium dihydroxide vary with different dosages in animal models. High doses can lead to adverse effects, including irritation to the skin and eyes

Metabolic Pathways

Calcium dihydroxide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Calcium dihydroxide is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of calcium dihydroxide can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction is highly exothermic, releasing a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] This reaction results in the formation of calcium dihydroxide as a fine, dry powder .

Industrial Production Methods

In industrial settings, calcium dihydroxide is produced on a large scale by hydrating quicklime. The process involves controlled addition of water to quicklime in large reactors, ensuring complete conversion to calcium dihydroxide. The product is then dried and milled to the desired particle size .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium;dihydroxide undergoes several types of chemical reactions, including:

Neutralization Reactions: Reacts with acids to form water and a corresponding salt.

Precipitation Reactions: Forms insoluble hydroxides with certain metal ions.

Thermal Decomposition: Decomposes into calcium oxide and water when heated to 512°C.

Common Reagents and Conditions

Acids: Reacts with hydrochloric acid to form calcium chloride and water.

Carbon Dioxide: Reacts with carbon dioxide to form calcium carbonate and water. [ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]

Major Products

Calcium Carbonate: Formed when calcium dihydroxide reacts with carbon dioxide.

Calcium Chloride: Formed when calcium dihydroxide reacts with hydrochloric acid.

Applications De Recherche Scientifique

Calcium;dihydroxide has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and as a pH regulator.

Biology: Employed in the preparation of culture media and as a neutralizing agent.

Medicine: Utilized in dentistry for root canal treatments and as an antimicrobial agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium Hydroxide: Similar in structure and properties but less soluble in water.

Strontium Hydroxide: More soluble in water and has different industrial applications.

Barium Hydroxide: Highly soluble in water and used in different chemical processes.

Uniqueness

Calcium;dihydroxide is unique due to its moderate solubility in water, making it suitable for a wide range of applications. Its ability to form a strong adhesive material when mixed with sand and water is particularly valuable in the construction industry .

Propriétés

IUPAC Name |

calcium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034410 | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305-62-0, 12177-68-3 | |

| Record name | Calcium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Portlandite (Ca(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012177683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride](/img/structure/B7798696.png)

![potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate](/img/structure/B7798725.png)

![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B7798745.png)